3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
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Overview
Description
3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is an organic compound characterized by the presence of an ethylsulfanyl group, a pyrrolidinone ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves the following steps:
Formation of the ethylsulfanyl group: This can be achieved by reacting an appropriate thiol with an ethylating agent under basic conditions.
Introduction of the pyrrolidinone ring: This step involves the cyclization of a suitable amine precursor with a carbonyl compound.
Coupling with the phenyl group: The final step involves the coupling of the intermediate with a phenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfanyl group and the pyrrolidinone ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-ethylsulfanyl-6-oxo-2-p-tolyl-2H-pyrimidin-5-yl-triphenyl-phosphonium iodide
- 3-(4-{4-[2-(ethylsulfanyl)phenyl]-1-piperazinyl}butyl)-2,4-imidazolidinedione hydrochloride
Uniqueness
3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials.
Properties
IUPAC Name |
3-ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-2-20-11-9-14(18)16-12-5-7-13(8-6-12)17-10-3-4-15(17)19/h5-8H,2-4,9-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDACJNKZVSTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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